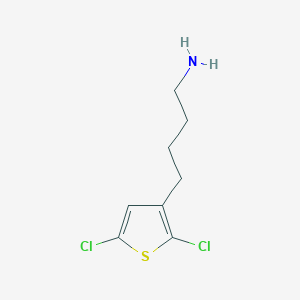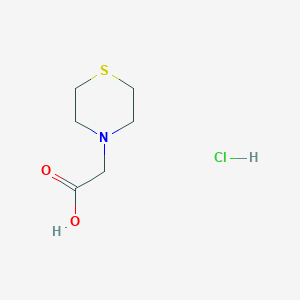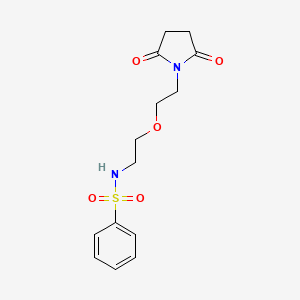
4-Methyl-1H-pyrazol-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1H-pyrazol-3-amine hydrochloride is a chemical compound with the molecular formula C₄H₇N₃·ClH . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, often involves the use of silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring with a methyl group attached to the 4th carbon and an amine group attached to the 3rd carbon .Physical And Chemical Properties Analysis
The molecular weight of this compound is 97.118 Da . Its density is 1.2±0.1 g/cm3, and it has a boiling point of 314.5±22.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization : 4-Methyl-1H-pyrazol-3-amine hydrochloride plays a role in the synthesis and characterization of various chemical compounds. It is used in the formation of pyrazole derivatives, which are then analyzed using techniques like X-Ray crystallography and spectroscopy. These compounds are observed to have potential biological activity, including antitumor, antifungal, and antibacterial properties (Titi et al., 2020).
Chemoselectivity in Aminations : Research demonstrates the use of 3-amino-1H-pyrazoles, closely related to this compound, in chemoselective amination processes. This involves selective reactions with other chemicals, demonstrating its utility in organic synthesis and chemical engineering (Shen et al., 2010).
Crystallography and Structural Analysis : this compound derivatives are used in crystallographic studies to understand molecular structures and reactions. This includes investigations into reactions with other compounds and the resulting structural changes, which are crucial for developing new materials and pharmaceuticals (Koyioni et al., 2014).
Development of Multifunctional Ligands : Compounds derived from this compound are used to create multifunctional ligands. These ligands have applications in the controlled assembly of bimetallic complexes, which are important in catalysis and material science (Röder et al., 2001).
Catalysis and Asymmetric Reactions : Derivatives of this compound are used in catalytic processes, such as palladium-catalyzed asymmetric allylic amination. This highlights its importance in developing catalysts for stereoselective synthesis, which is vital in pharmaceutical manufacturing (Togni et al., 1996).
Inhibitory Effects in Corrosion : Studies have shown that bipyrazolic compounds, related to this compound, exhibit inhibitory effects on the corrosion of metals. This suggests potential applications in materials science and engineering, particularly in protecting metals from corrosive environments (Chetouani et al., 2005).
Medicinal Chemistry : Pyrazole derivatives, including those derived from this compound, are investigated for their potential medicinal properties. They are studied for their cytotoxic properties against tumor cell lines, indicating their relevance in the development of new therapeutic agents (Kodadi et al., 2007).
Safety and Hazards
Mecanismo De Acción
Target of Action
4-Methyl-1H-pyrazol-3-amine hydrochloride, like other pyrazole-bearing compounds, is known for its diverse pharmacological effects Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar pyrazole derivative showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the reported antileishmanial and antimalarial activities of similar pyrazole derivatives , it can be inferred that the compound may affect the biochemical pathways related to these diseases.
Pharmacokinetics
The compound is known to be a solid at room temperature , suggesting that its bioavailability may be influenced by factors such as solubility and stability.
Result of Action
Similar pyrazole derivatives have shown potent antileishmanial and antimalarial activities , suggesting that the compound may have similar effects.
Action Environment
The compound is known to be sensitive to air , suggesting that exposure to air may affect its stability and, consequently, its action and efficacy.
Propiedades
IUPAC Name |
4-methyl-1H-pyrazol-5-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.ClH/c1-3-2-6-7-4(3)5;/h2H,1H3,(H3,5,6,7);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJJHUYIQIMLJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(2-chloroethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2414050.png)
![N-(2-ethylphenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2414051.png)
![2-[2-(Cyanomethyl)phenyl]acetic acid](/img/structure/B2414053.png)
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B2414054.png)
![Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B2414055.png)



![2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2414066.png)

![3-(3-Methylthiophen-2-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2414070.png)
![2-(2-fluorophenoxy)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2414071.png)
